molecular formula C15H15N B14436139 3,4,6-Trimethyl-9H-carbazole CAS No. 78787-90-3

3,4,6-Trimethyl-9H-carbazole

Cat. No.: B14436139
CAS No.: 78787-90-3
M. Wt: 209.29 g/mol
InChI Key: HXLIVYICBBRXHX-UHFFFAOYSA-N
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Description

3,4,6-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The presence of three methyl groups at positions 3, 4, and 6 distinguishes it from other carbazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Borsche-Drechsel cyclization is a classic method for synthesizing carbazole derivatives. This method involves the condensation of phenylhydrazine with cyclohexanone, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to form tetrahydrocarbazole, which is then oxidized to carbazole .

Industrial Production Methods

Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate. Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Trimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of different derivatives.

    Substitution: The methyl groups and the nitrogen atom in the carbazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorinating agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated carbazole derivatives .

Scientific Research Applications

3,4,6-Trimethyl-9H-carbazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of carbazole have shown promise as therapeutic agents for various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,4,6-Trimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, it can act as a mediator in electron transfer processes, facilitating the transfer of electrons between different molecules. This property makes it useful in various applications, including organic electronics and photovoltaics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of three methyl groups at positions 3, 4, and 6 in this compound imparts unique chemical and physical properties compared to other carbazole derivatives. These methyl groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

78787-90-3

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3,4,6-trimethyl-9H-carbazole

InChI

InChI=1S/C15H15N/c1-9-4-6-13-12(8-9)15-11(3)10(2)5-7-14(15)16-13/h4-8,16H,1-3H3

InChI Key

HXLIVYICBBRXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C(=C(C=C3)C)C

Origin of Product

United States

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